N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-ethyl-2-methyl-5-phenylimidazol-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-3-20(2)23-18(14-7-5-4-6-8-14)19(24-20)26-13-17(25)22-16-11-9-15(21)10-12-16/h4-12H,3,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJUXNWNKLSSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetamide Formation: The acetamide moiety can be formed through the reaction of an amine with an acyl chloride.
Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide exhibit promising antitumor properties. For instance, derivatives featuring imidazole rings have shown cytotoxic effects against various cancer cell lines. The presence of specific substituents on the phenyl and imidazole rings significantly influences their potency and selectivity against tumor cells .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity, particularly against multi-drug resistant strains of bacteria. The SAR studies suggest that the bromine substituent enhances the antibacterial efficacy, making it comparable to standard antibiotics like norfloxacin . This positions this compound as a candidate for further development in antimicrobial therapies.
Antitubercular Activity
Research has highlighted the compound's ability to inhibit polyketide synthase, an essential enzyme in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition suggests that derivatives of this compound could serve as novel antitubercular agents, providing a new avenue for tuberculosis treatment .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. Key findings from various studies include:
| Substituent | Effect on Activity |
|---|---|
| Bromine at para position | Enhances antibacterial activity |
| Methyl groups on imidazole | Increases cytotoxicity against cancer cells |
| Sulfanyl group | Contributes to overall biological activity |
The presence of electron-donating or withdrawing groups significantly impacts the compound's interaction with biological targets, thereby influencing its pharmacological profiles.
Case Study: Antitumor Efficacy
A study investigating a series of imidazole derivatives, including N-(4-bromophenyl)-2-[...], showed that modifications to the phenyl ring led to enhanced activity against A431 and Jurkat cell lines. The most potent derivative exhibited an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
Case Study: Antimicrobial Testing
In another study, several derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the 4-bromophenyl moiety exhibited significant inhibition zones comparable to established antibiotics, suggesting their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The imidazole ring and sulfanyl group are key functional groups that could participate in binding interactions with these targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The compound’s 2H-imidazole core distinguishes it from analogs with pyridazinone () or 1,3,4-oxadiazole () backbones. These heterocycles influence electronic properties and binding modes:
- Imidazole derivatives (e.g., the target compound and ’s 2-{[1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide) exhibit planar structures conducive to π-π stacking and hydrogen bonding .
- 1,3,4-Oxadiazoles () are electron-deficient rings, favoring interactions with enzyme active sites via dipole-dipole interactions .
Table 1: Structural Features of Key Analogs
Physicochemical Properties
- Melting Points: Pyridazinone derivatives () typically exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas imidazole-based compounds (e.g., ) may have lower melting points (~150–200°C) .
- Solubility : The 4-bromophenyl group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs (), which benefit from polar methoxy groups .
Receptor Targeting
- FPR Agonism: Pyridazinone derivatives () act as FPR1/FPR2 agonists, with EC50 values in the nanomolar range for calcium mobilization in neutrophils. The target compound’s imidazole core may shift selectivity toward other GPCRs due to differences in hydrogen-bonding capacity .
- Enzyme Inhibition : Oxadiazole analogs () inhibit LOX (IC50: 10–50 µM) and α-glucosidase (IC50: 20–100 µM), suggesting the target compound’s sulfanyl-acetamide moiety could similarly interact with enzyme catalytic sites .
Table 2: Bioactivity of Structural Analogs
Selectivity and Potency
- The target compound’s bulky imidazole substituents may reduce off-target effects compared to smaller pyridazinone derivatives, which show mixed FPR1/FPR2 activation .
Biological Activity
N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring and a bromophenyl moiety, which are known to contribute to various biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, compounds with similar thiazole and imidazole structures have demonstrated significant activity against a range of pathogens:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 7b | 0.52 - 2.67 | DNA gyrase inhibitor |
| 7b | 12.27 - 31.64 | DHFR inhibitor |
These results indicate that derivatives can exhibit potent antimicrobial effects, with some showing synergistic activity when combined with existing antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer properties of related compounds have also been explored. A study on imidazole derivatives indicated that they could inhibit cancer cell proliferation effectively:
| Cell Line | IC50 (nM) | Significance |
|---|---|---|
| MCF-7 | <10 | Highly effective |
| HepG-2 | <20 | Significant inhibition |
| HCT-116 | <15 | Notable activity |
These findings suggest that the compound may possess selective toxicity towards cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .
The mechanisms underlying the biological activity of this compound are believed to involve:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival and cancer cell proliferation.
- Disruption of Membrane Integrity : The antimicrobial action may also stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mitochondrial pathways or by activating caspases.
Case Studies
Several case studies illustrate the efficacy of compounds in this class:
- Case Study on Antimicrobial Efficacy : A derivative was tested against multi-drug resistant strains of Staphylococcus aureus, showing a significant reduction in biofilm formation compared to control treatments. This suggests potential for use in treating chronic infections where biofilms are a concern .
- Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that treatment with imidazole derivatives resulted in decreased viability and increased markers of apoptosis, indicating their potential as novel anticancer agents .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-bromophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide with high purity?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) for the nucleophilic substitution at the imidazole-4-sulfanyl group. Use column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) for purification. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm identity using -/-NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~7.3–7.8 ppm for aromatic protons) .
Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?
- Methodology : Combine -NMR (to identify splitting patterns of ethyl/methyl groups) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] expected at m/z ~470–480). Use IR spectroscopy to verify the presence of thioether (C–S–C, ~650 cm) and amide (C=O, ~1650 cm) functional groups .
Q. What experimental protocols ensure reproducibility in bioactivity assays for this compound?
- Methodology : Standardize cell-based assays (e.g., IC determination in cancer cell lines) using positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Perform dose-response curves in triplicate, with statistical validation (e.g., ANOVA, p <0.05) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure solution and refinement. Analyze torsion angles (e.g., imidazole-phenyl dihedral angles) to confirm steric effects from the 2-ethyl-2-methyl substituents. Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate intramolecular interactions .
Q. What strategies address discrepancies between computational predictions and experimental solubility data?
- Methodology : Use Hansen solubility parameters (HSPs) to model solvent compatibility. Experimentally validate via shake-flask method in PBS (pH 7.4) and DMSO/water mixtures. Adjust molecular descriptors (e.g., LogP via ChemAxon) to align with experimental partition coefficients .
Q. How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity results across analogs?
- Methodology : Synthesize derivatives (e.g., replacing 4-bromophenyl with 4-fluorophenyl) and assay against target enzymes (e.g., kinases). Use molecular docking (AutoDock Vina) to correlate substituent electronegativity/bulk with binding affinity (ΔG values). Validate via SPR or ITC for thermodynamic profiling .
Q. What analytical approaches validate degradation products under stressed conditions (e.g., light, heat)?
- Methodology : Perform forced degradation studies (40°C/75% RH for 4 weeks; UV light at 254 nm). Analyze via LC-MS/MS (Q-TOF) to identify major degradation pathways (e.g., hydrolysis of the acetamide group). Quantify stability using Arrhenius kinetics .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
